Limocitrin 3,7-diglucoside

Beschreibung

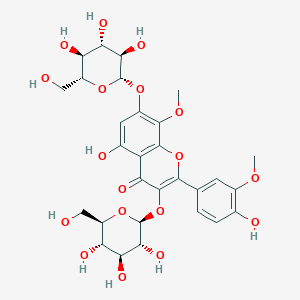

Structure

3D Structure

Eigenschaften

Molekularformel |

C29H34O18 |

|---|---|

Molekulargewicht |

670.6 g/mol |

IUPAC-Name |

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |

InChI |

InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)32)24-27(47-29-23(40)21(38)18(35)15(8-31)45-29)19(36)16-11(33)6-13(25(42-2)26(16)46-24)43-28-22(39)20(37)17(34)14(7-30)44-28/h3-6,14-15,17-18,20-23,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,20+,21+,22-,23-,28-,29+/m1/s1 |

InChI-Schlüssel |

ONQXOUJKDHFADF-CUNVQQSLSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |

Kanonische SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Limocitrin 3,7-diglucoside: A Technical Guide to its Natural Sources, Distribution, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Limocitrin (B1675400) 3,7-diglucoside is a flavonoid glycoside found within the plant kingdom, notably in species of the Sedum genus. This technical guide provides a comprehensive overview of the known natural sources and distribution of this compound. It further delves into a representative experimental protocol for the isolation of similar flavonoid glycosides and explores the biological signaling pathways modulated by its aglycone, limocitrin. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of limocitrin 3,7-diglucoside and related flavonoids.

Natural Sources and Distribution

This compound has been identified as a natural constituent of plants belonging to the Crassulaceae family. The primary sources reported in the scientific literature are species within the Sedum genus.

Key Natural Sources:

-

Sedum acre L. : Commonly known as biting stonecrop, this plant is a confirmed source of this compound.

-

Sedum sarmentosum Bunge : This species, often referred to as stringy stonecrop, is another documented natural source of the compound.[1]

While specific quantitative data for this compound is not extensively available in the literature, studies on the total flavonoid content of Sedum species indicate that these plants are rich in flavonoid compounds. For instance, a study on Sedum sarmentosum reported an average total flavonoid content of 1.03%.

Closely related limocitrin glycosides have also been identified in other Sedum species, suggesting a broader distribution of these types of flavonoids within the genus. For example, limocitrin-3-O-glucoside has been found in Sedum sediforme. The aglycone, limocitrin, has been isolated from the buds of Platanus acerifolia and Platanus orientalis.

Table 1: Distribution of this compound and Related Compounds

| Compound | Plant Species | Family | Plant Part |

| This compound | Sedum acre L. | Crassulaceae | Aerial parts |

| This compound | Sedum sarmentosum Bunge | Crassulaceae | Whole plant |

| Limocitrin 3-O-glucoside | Sedum sediforme (Jacq.) Pau | Crassulaceae | Flowers |

| Limocitrin (Aglycone) | Platanus acerifolia | Platanaceae | Buds |

| Limocitrin (Aglycone) | Platanus orientalis L. | Platanaceae | Buds |

Experimental Protocols: Isolation and Purification

Objective: To extract and isolate flavonoid glycosides from Sedum species.

Materials and Reagents:

-

Dried and powdered aerial parts of the plant

-

Methanol (B129727) (MeOH)

-

Distilled water

-

n-Hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

n-Butanol (n-BuOH)

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Relevant solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)

Methodology:

-

Extraction:

-

The dried, powdered plant material is exhaustively extracted with methanol at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate, and n-butanol.

-

This partitioning separates compounds based on their polarity, with flavonoid glycosides typically concentrating in the more polar ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

The n-butanol fraction, often rich in glycosides, is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing flavonoid glycosides.

-

-

Further Purification:

-

Fractions containing the target compounds are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent. This step separates compounds based on molecular size.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a gradient of water and acetonitrile (B52724) or methanol.

-

-

Structure Elucidation:

-

The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, and 2D-NMR) and Mass Spectrometry (MS).

-

Below is a workflow diagram illustrating this general isolation process.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on its aglycone, limocitrin, has provided valuable insights into its biological activity. A recent study demonstrated that limocitrin can enhance the cytotoxicity of natural killer (NK) cells against leukemia cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]

The study found that limocitrin treatment of NK cells led to an increase in the phosphorylation of key kinases in the MAPK pathway: ERK, p38, and JNK.[2] This activation of the MAPK pathway resulted in an increased expression of granzyme B, a crucial enzyme for inducing apoptosis in target cancer cells.[2]

The proposed signaling pathway is illustrated in the diagram below.

This modulation of the MAPK pathway by limocitrin highlights a potential mechanism for its anti-cancer properties and suggests that its glycoside, this compound, may also possess important biological activities that warrant further investigation. The glycosidic moieties can significantly influence the bioavailability and metabolic fate of the aglycone, which are critical considerations for drug development.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with a defined distribution in the Sedum genus. While quantitative data on its prevalence remains an area for future research, the established presence in these plants provides a solid basis for further phytochemical investigation. The biological activity of its aglycone, limocitrin, particularly its ability to modulate the MAPK signaling pathway, presents a compelling case for the continued study of this compound and its potential therapeutic applications, especially in the context of immunology and oncology. Future research should focus on developing standardized methods for the quantification of this compound in its natural sources, as well as conducting in-depth studies to elucidate the specific biological activities of the glycosylated form and its mechanism of action.

References

Limocitrin 3,7-diglucoside: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin 3,7-diglucoside is a flavonoid, a class of polyphenolic secondary metabolites found in plants. It is notably isolated from Sedum sarmentosum Bunge, a traditional Chinese medicine used for various ailments, including hepatitis.[1][2] Flavonoids are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, generalized experimental protocols for its isolation and characterization, and a discussion of potential signaling pathways it may modulate based on the activities of its source organism and the broader class of flavonoids.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that some of these properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 111133-91-6 | [1] |

| Molecular Formula | C₂₉H₃₄O₁₈ | [1] |

| Molecular Weight | 670.57 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | 262-264 °C | Not specified in available literature |

| Boiling Point (Predicted) | 1042.99 °C at 760 mmHg | Not specified in available literature |

| Density (Predicted) | 1.78 g/cm³ | Not specified in available literature |

| Solubility | Not specified in available literature | |

| pKa (Predicted) | 6.26 | Not specified in available literature |

Experimental Protocols

General Protocol for Isolation and Purification of Flavonoid Glycosides from Plant Material

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent, such as aqueous ethanol (B145695) or methanol (B129727), to efficiently extract the glycosylated flavonoids.

-

Solvent Partitioning: The resulting crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions like ethyl acetate and n-butanol.

-

Column Chromatography: The enriched fraction is further purified using column chromatography. Sephadex LH-20 is a common stationary phase for the separation of flavonoids, often with a methanol or ethanol mobile phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC with a C18 column is often employed.

Spectroscopic Characterization of Flavonoid Glycosides

The structural elucidation of the purified compound relies on a combination of spectroscopic techniques.

-

UV-Vis Spectroscopy: In methanol, flavones typically exhibit two major absorption bands: Band I (300–380 nm) and Band II (240–285 nm). The exact wavelength of these peaks can provide information about the oxygenation pattern of the flavonoid skeleton.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of a flavonoid glycoside will show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), aromatic (C=C), and C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the complete structural elucidation. 1H NMR provides information about the protons in the molecule, including their chemical environment and coupling, which helps to determine the substitution pattern on the aromatic rings and the nature of the sugar moieties. 13C NMR provides information about the carbon skeleton of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Potential Signaling Pathway Involvement

While direct experimental evidence for the involvement of this compound in specific signaling pathways is not available in the reviewed literature, the known biological activities of Sedum sarmentosum extracts and flavonoids in general suggest potential interactions with key cellular signaling cascades, particularly the Nrf2 and NF-κB pathways. Extracts from Sedum sarmentosum have demonstrated hepatoprotective, anti-inflammatory, and antioxidant effects.[3][4][5] These activities are often associated with the modulation of these two pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Many flavonoids are known to activate the Nrf2 pathway, leading to cellular protection against oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases. Flavonoids have been shown to inhibit the activation of the NF-κB pathway.

References

- 1. Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoid glycosides, a diverse class of plant secondary metabolites, are of significant interest to the scientific community due to their wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide focuses on Limocitrin (B1675400) 3,7-diglucoside and its related flavonoid glycosides, providing a comprehensive overview of their biochemical properties, associated signaling pathways, and the experimental methodologies used for their evaluation. While specific quantitative biological data for Limocitrin 3,7-diglucoside is limited in publicly available literature, this guide compiles relevant data from closely related compounds to provide a comparative context. Detailed experimental protocols for key assays and a visual representation of a key signaling pathway modulated by the aglycone, Limocitrin, are presented to facilitate further research and drug development efforts in this area.

Introduction to this compound and Related Flavonoids

This compound is a flavonoid glycoside that has been isolated from plants such as Sedum sarmentosum.[1] Its structure consists of the aglycone limocitrin, a polymethoxylated flavonol, attached to two glucose moieties at the 3 and 7 positions. The glycosylation of flavonoids significantly influences their solubility, stability, and bioavailability, thereby affecting their biological activity.[2][3] Related compounds include other glycosides of limocitrin, such as limocitrin 3-glucoside and limocitrin 3-rutinoside.[4][5]

Flavonoids, in general, are recognized for their health benefits, which are often attributed to their antioxidant and anti-inflammatory properties.[6][7] They can scavenge free radicals, chelate metal ions, and modulate the activity of various enzymes and signaling pathways involved in inflammation and cell proliferation.[6]

Quantitative Biological Activity Data

| Compound/Extract | Assay | Target/Cell Line | Result (IC50) | Reference |

| Quercetin-3-O-diglucoside-7-O-glucoside | Lipoxygenase Inhibition | - | 75.3 ± 1.6% inhibition at 10 mM | [9] |

| Quercetin-3-O-diglucoside-7-O-glucoside | Hyaluronidase Inhibition | - | 67.4 ± 4.0% inhibition at 2 mM | [9] |

| Luteolin 7-glucoside | TNFα and IL-6 release | RAW 264.7 macrophages | ~50 µM | [10] |

| Baicalin | Chemokine binding (SDF-1α, IL-8, MIP-1β, MCP-2) | Human leukocytes | 15 to 320 µg/mL | [10] |

| Wogonin | PGE2 production | J774.1 macrophages | 28 µM | [11] |

| 6-Methoxywogonin | PGE2 production | J774.1 macrophages | 7.2 µM | [11] |

| Oroxylin A | PGE2 production | J774.1 macrophages | 45 µM | [11] |

Signaling Pathways Modulated by Limocitrin and Related Flavonoids

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on its aglycone, Limocitrin , has provided valuable insights. A key pathway affected by Limocitrin is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[12]

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The pathway consists of a series of protein kinases that phosphorylate and activate one another. The main subfamilies of MAPKs are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

Studies on Limocitrin have shown that it can increase the phosphorylation of ERK, p38, and JNK in natural killer (NK) cells.[12] This activation leads to an increase in the expression of cytotoxic molecules such as granzyme B and perforin (B1180081), enhancing the ability of NK cells to kill cancer cells.[12]

Mandatory Visualization: MAPK Signaling Pathway

Caption: MAPK signaling pathway modulated by Limocitrin in NK cells.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related flavonoid glycosides.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cultured cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[1] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

-

Materials:

-

96-well plates

-

Cultured cells

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.

-

Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

-

Remove the medium and add 100-150 µL of solubilization solution to each well.

-

Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

Western Blotting for Phosphorylated MAPK

This protocol is used to detect the phosphorylation status of MAPK proteins (ERK, p38, JNK) as an indicator of pathway activation.

-

Principle: Western blotting uses antibodies to detect specific proteins in a sample. Following separation by gel electrophoresis and transfer to a membrane, phosphorylated proteins are detected using primary antibodies specific to the phosphorylated form of the protein.

-

Materials:

-

Cultured cells

-

Test compound and appropriate stimuli

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK, anti-p-p38, anti-p-JNK, and total ERK, p38, JNK antibodies)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

-

-

Procedure:

-

Treat cells with the test compound and/or a known MAPK activator.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: The band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.

Granzyme B and Perforin Expression Analysis

These protocols are used to measure the expression of key cytotoxic molecules in immune cells.

-

Granzyme B Activity Assay:

-

Principle: This is a colorimetric or fluorometric assay that measures the proteolytic activity of granzyme B from cell lysates using a specific substrate.[3][13]

-

Procedure:

-

Prepare cell lysates from treated and control immune cells.

-

Incubate the lysates with a granzyme B-specific substrate (e.g., Ac-IEPD-pNA or Boc-AAD-S-Bzl).

-

Measure the absorbance or fluorescence of the cleaved product over time using a microplate reader.

-

-

-

Perforin Expression by Flow Cytometry:

-

Principle: Flow cytometry is used to quantify the intracellular expression of perforin in specific cell populations.[5][14]

-

Procedure:

-

Treat immune cells with the test compound.

-

Stain the cells with antibodies against cell surface markers to identify the cell population of interest (e.g., CD56 for NK cells).

-

Fix and permeabilize the cells.

-

Stain with a fluorescently labeled anti-perforin antibody.

-

Analyze the cells using a flow cytometer to determine the percentage of perforin-positive cells and the mean fluorescence intensity.

-

-

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for assessing flavonoid glycosides.

Conclusion and Future Directions

This compound and its related flavonoid glycosides represent a promising area for research in drug discovery. While direct quantitative data for the title compound is currently scarce, the known activities of its aglycone, Limocitrin, and other related flavonoids suggest potential therapeutic applications, particularly in the modulation of inflammatory and immune responses. The provided experimental protocols and the understanding of the MAPK signaling pathway offer a solid foundation for future investigations.

Future research should focus on:

-

Isolation and purification of sufficient quantities of this compound for comprehensive biological testing.

-

Systematic screening of this compound and other related glycosides for their antioxidant, anti-inflammatory, and cytotoxic activities to generate robust quantitative data.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

-

In vivo studies to evaluate the efficacy and safety of these compounds in relevant disease models.

By addressing these research gaps, the full therapeutic potential of this compound and its related flavonoid glycosides can be unlocked for the development of novel therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Showing Compound Limocitrin 3-rutinoside (FDB016680) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limocitrin increases cytotoxicity of KHYG-1 cells against K562 cells by modulating MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory activity of natural dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flavone deglycosylation increases their anti-inflammatory activity and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. d-nb.info [d-nb.info]

- 11. Quantitative analysis of anti-inflammatory activity of orengedokuto: importance of combination of flavonoids in inhibition of PGE2 production in mouse macrophage-like cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK [pub.iapchem.org]

- 14. Evaluation of antioxidant activity, and quantitative estimation of flavonoids, saponins and phenols in crude extract and dry fractions of Medicago lupulina aerial parts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Data and Analysis of Limocitrin 3,7-diglucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for Limocitrin 3,7-diglucoside, a flavonoid glycoside. The information is curated for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, details relevant experimental protocols, and presents a generalized workflow for flavonoid analysis.

Introduction to this compound

This compound is a flavonoid first isolated from Sedum acre and also reported in Sedum sarmentosum. Flavonoids are a diverse group of plant secondary metabolites with a wide range of reported biological activities, making them of significant interest for pharmaceutical research. Accurate spectral data is crucial for the identification, characterization, and quantification of these compounds in various matrices.

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of molecules. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is valuable for the identification of the compound in complex mixtures using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

| Adduct | Predicted m/z |

| [M+H]⁺ | 671.18178 |

| [M+Na]⁺ | 693.16372 |

| [M-H]⁻ | 669.16722 |

| [M+NH₄]⁺ | 688.20832 |

| [M+K]⁺ | 709.13766 |

| [M+H-H₂O]⁺ | 653.17176 |

| [M+HCOO]⁻ | 715.17270 |

| [M+CH₃COO]⁻ | 729.18835 |

| [M]⁺ | 670.17395 |

| [M]⁻ | 670.17505 |

| Data sourced from PubChem CID 14186858 |

Nuclear Magnetic Resonance (NMR) Spectral Data

As of the latest search, specific, experimentally determined ¹H and ¹³C NMR data for this compound from publicly accessible databases remains limited. The primary source identifying this compound is a 1988 publication by Wolbiś and Królikowska in the journal Phytochemistry. Access to the full text of this foundational paper is required to provide the detailed, quantitative NMR data.

For researchers working with flavonoid glycosides, a general understanding of expected chemical shifts is beneficial. The ¹H NMR spectra of flavonoid glycosides typically show signals for the aromatic protons of the aglycone in the range of δ 6.0-8.0 ppm. The anomeric protons of the sugar moieties usually appear between δ 4.5 and 5.5 ppm. In ¹³C NMR spectra, the carbon signals of the aglycone are observed over a wide range, with the carbonyl carbon (C-4) typically resonating around δ 175-185 ppm. The sugar carbons appear in the range of δ 60-110 ppm.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectral data for this compound would be contained within the primary literature describing its isolation and characterization. However, a general methodology for the analysis of flavonoids from plant material is outlined below.

General Protocol for Flavonoid Extraction and Analysis

-

Plant Material Collection and Preparation: Fresh plant material (e.g., aerial parts of Sedum species) is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often using techniques like maceration or Soxhlet extraction.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the ethyl acetate and n-butanol fractions.

-

Chromatographic Purification: The flavonoid-rich fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): Purified compounds are analyzed by MS, often coupled with HPLC (LC-MS), to determine their molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a commonly used ionization technique for flavonoids.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed on the purified compounds to elucidate their chemical structure. Common solvents for NMR analysis of flavonoids include deuterated methanol (CD₃OD), dimethyl sulfoxide (B87167) (DMSO-d₆), or pyridine (B92270) (C₅D₅N).

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of flavonoids from a plant source.

Caption: Generalized workflow for flavonoid isolation and characterization.

Logical Relationship in Spectroscopic Analysis

The interplay between different spectroscopic techniques is crucial for unambiguous structure determination. The following diagram illustrates the logical flow of information in the spectroscopic analysis of a natural product like this compound.

Caption: Logical flow of spectroscopic data for structure elucidation.

Methodological & Application

Application Notes and Protocols for the Extraction of Limocitrin 3,7-diglucoside from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limocitrin (B1675400) 3,7-diglucoside is a flavonoid glycoside that has been isolated from various plant species, particularly within the Sedum genus, including Sedum sarmentosum and Sedum acre.[1][2][3] Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities, making them of significant interest for pharmaceutical and nutraceutical applications. This document provides a detailed protocol for the extraction and purification of limocitrin 3,7-diglucoside from plant material, based on established methods for flavonoid extraction.

Data Presentation

The following table summarizes optimized parameters for the extraction of total flavonoids from Sedum aizoon L., which can be adapted as a starting point for the specific extraction of this compound.

| Parameter | Optimal Value |

| Extraction Method | Enzymatic-assisted Ultrasonic Extraction |

| Plant Material | Dried and powdered aerial parts |

| Enzyme | Cellulase (B1617823) (2%) |

| pH | 4.4 - 4.5 |

| Solid-to-Liquid Ratio | 1:55 (g/mL) |

| Ethanol (B145695) Concentration | 60% (v/v) |

| Extraction Temperature | 45°C |

| Extraction Time | 25 minutes |

| Ultrasound Power | 150 W |

Note: This data is for the extraction of total flavonoids from Sedum aizoon L. and serves as a guideline.[4] Optimization may be required for different plant materials and for specifically targeting this compound.

Experimental Protocols

Plant Material Preparation

-

Collection and Identification: Collect fresh aerial parts of the target plant species (e.g., Sedum sarmentosum or Sedum acre). Ensure proper botanical identification.

-

Drying: Rinse the plant material with distilled water to remove any debris. Dry the material in a well-ventilated oven at a temperature of 50°C for 48 hours or until a constant weight is achieved.[4]

-

Grinding: Grind the dried plant material into a fine powder using a grinder. Pass the powder through an 80-mesh sieve to ensure uniform particle size.[4]

-

Storage: Store the powdered plant material in an airtight container in a cool, dry, and dark place to prevent degradation of phytochemicals.

Extraction of this compound

This protocol is based on an optimized enzymatic-assisted ultrasonic method for total flavonoid extraction from Sedum species.[4]

-

Sample Preparation: Accurately weigh 10 g of the dried plant powder and place it into a 1000 mL flask.

-

Enzymatic Hydrolysis:

-

Add a 2% cellulase solution in a citric acid buffer (pH 4.4-4.5) to the plant powder.

-

Incubate the mixture for a specified period (e.g., 6 hours) to break down cell walls and enhance the release of intracellular components.[4]

-

After incubation, heat the mixture in a water bath at 75°C for 10 minutes to inactivate the enzyme.[4]

-

-

Ultrasonic Extraction:

-

To the enzyme-treated slurry, add 60% ethanol to achieve a solid-to-liquid ratio of 1:55 (g/mL).

-

Place the flask in an ultrasonic bath and sonicate at a power of 150 W for 25 minutes at a constant temperature of 45°C.[4]

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

-

Purification of this compound

The crude extract contains a mixture of compounds. Further purification is necessary to isolate this compound.

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

Pack a glass column with silica (B1680970) gel or Sephadex LH-20 as the stationary phase.

-

Apply the concentrated ethyl acetate or n-butanol fraction onto the column.

-

Elute the column with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the different flavonoid glycosides.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, use a preparative HPLC system with a C18 column.

-

Use a mobile phase consisting of a gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Inject the semi-purified fraction and collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard.

-

Lyophilize the collected fraction to obtain pure this compound.

-

Quantification by HPLC

-

Standard Preparation: Prepare a stock solution of a known concentration of purified this compound (or a commercially available standard) in methanol. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh the crude extract or purified fraction, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Inject the standards and samples into an analytical HPLC system equipped with a C18 column and a DAD or UV detector.

-

Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).

-

Monitor the absorbance at the maximum wavelength for this compound.

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Hypothetical Signaling Pathway

While a specific signaling pathway for this compound is not well-documented in the provided search results, other flavonoid diglucosides, such as cyanidin-3,5-O-diglucoside, have been shown to exert their biological effects through specific signaling cascades. For instance, cyanidin-3,5-O-diglucoside has been found to improve skin hydration by activating the GLK signaling pathway, which in turn upregulates HAS2 expression.[5] The following diagram illustrates a hypothetical pathway for a flavonoid diglucoside based on this example.

Caption: A hypothetical signaling pathway for a flavonoid diglucoside.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. KNApSAcK Metabolite Information - C00005720 [knapsackfamily.com]

- 4. researchgate.net [researchgate.net]

- 5. Rosa gallica and its active compound, cyanidin-3,5-O-diglucoside, improve skin hydration via the GLK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Limocitrin 3,7-diglucoside

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Limocitrin 3,7-diglucoside, a flavonoid glycoside. This method is applicable to researchers, scientists, and professionals in the field of drug development and natural product analysis.

This compound is a flavonoid that has been isolated from plants such as Sedum sarmentosum.[1][2] Accurate and reliable analytical methods are essential for its quantification in various samples for research and quality control purposes.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound. The following conditions are based on established methods for the analysis of flavonoid glycosides.[3][4][5]

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Elution | See Table 2 for the recommended gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 280 nm and 350 nm (Flavonoids typically exhibit strong absorbance at these wavelengths).[6][7] |

| Run Time | Approximately 30 minutes. |

Table 1: HPLC Chromatographic Conditions

Mobile Phase Gradient

A gradient elution is recommended to ensure adequate separation of this compound from other components in the sample matrix.

| Time (minutes) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |

| 0 | 90 | 10 |

| 20 | 60 | 40 |

| 25 | 10 | 90 |

| 27 | 10 | 90 |

| 28 | 90 | 10 |

| 30 | 90 | 10 |

Table 2: Recommended Gradient Elution Program

Experimental Protocols

Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727). Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Plant Material)

-

Extraction:

-

Weigh 1 g of dried and powdered plant material.

-

Add 20 mL of 80% methanol in water.

-

Sonciate the mixture for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine the supernatants.

-

-

Purification (if necessary):

-

The combined supernatant can be evaporated to dryness under reduced pressure.

-

The residue can be redissolved in a suitable solvent and subjected to solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.

-

-

Final Sample Preparation:

-

Before injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

-

Method Validation Parameters

For quantitative analysis, the method should be validated according to standard guidelines. The following parameters should be assessed:

| Parameter | Description |

| Linearity | Analyze the working standard solutions in triplicate to construct a calibration curve. A linear regression should be performed, and the correlation coefficient (r²) should be > 0.99. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. It can be calculated based on the signal-to-noise ratio (typically 3:1). |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be calculated based on the signal-to-noise ratio (typically 10:1). |

| Precision | Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be < 2%. |

| Accuracy | Determined by performing a recovery study. A known amount of this compound standard is spiked into a sample, and the recovery is calculated. The recovery should be within 95-105%. |

| Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be assessed by comparing the chromatograms of a blank, a standard, and a sample. |

Table 3: Method Validation Parameters

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for HPLC analysis of this compound.

Logical Relationship of Method Development

The following diagram illustrates the logical relationship and considerations for developing the HPLC method.

Caption: Key considerations for HPLC method development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. longdom.org [longdom.org]

- 5. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Limocitrin 3,7-diglucoside using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the detection and quantification of Limocitrin 3,7-diglucoside in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a flavonoid glycoside found in citrus and other plant species. Flavonoids are a large class of plant secondary metabolites with various reported biological activities, making them of great interest in pharmaceutical and nutraceutical research. Accurate and sensitive analytical methods are crucial for the characterization and quantification of these compounds in complex biological and botanical samples. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds. This document provides a comprehensive protocol for the analysis of this compound.

Experimental

Sample Preparation

A generic sample preparation protocol for plant material is provided below. This may require optimization depending on the specific sample matrix.

-

Extraction:

-

Homogenize 1 gram of the plant material (e.g., leaves, peel) in 10 mL of 80% methanol (B129727) in water.

-

Sonicate the mixture for 30 minutes.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional):

-

For complex matrices, an SPE cleanup step using a C18 cartridge can improve data quality.

-

Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.

-

Load the supernatant from the extraction step.

-

Wash the cartridge with 10 mL of water to remove polar impurities.

-

Elute the analyte with 5 mL of methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Based on the structure of this compound, both positive and negative ionization modes can be effective. Predicted m/z values are available from public databases such as PubChem.[1]

Table 2: Mass Spectrometry Parameters (Predicted)

| Parameter | Positive Ion Mode | Negative Ion Mode |

| Ionization Mode | ESI+ | ESI- |

| Precursor Ion (m/z) | 671.18 [M+H]+ | 669.17 [M-H]- |

| Product Ion 1 (m/z) | 509.13 (Loss of one glucose) | 507.11 (Loss of one glucose) |

| Product Ion 2 (m/z) | 347.07 (Aglycone) | 345.05 (Aglycone) |

| Collision Energy (eV) | To be optimized (start at 20 eV) | To be optimized (start at 20 eV) |

| Cone Voltage (V) | To be optimized (start at 30 V) | To be optimized (start at 30 V) |

| Capillary Voltage (kV) | 3.5 | 3.0 |

| Desolvation Temperature (°C) | 400 | 400 |

| Desolvation Gas Flow (L/hr) | 800 | 800 |

Note: The product ions and collision energies are predictive and should be optimized empirically by infusing a standard of this compound.

Experimental Workflow

Potential Signaling Pathway Involvement

Flavonoids are known to interact with various cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, a general representation of a flavonoid's interaction with a kinase signaling pathway is depicted below.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the detection of this compound. The provided parameters serve as a strong starting point for method development and can be adapted for various research and drug development applications. Empirical optimization of mass spectrometry parameters using a pure standard is highly recommended for achieving the best performance.

References

Application Notes and Protocols for Quantifying Limocitrin 3,7-diglucoside in Herbal Extracts

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of Limocitrin 3,7-diglucoside in various herbal extracts. The methodologies outlined below utilize High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific measurements.

Introduction to this compound

This compound is a flavonoid that has been isolated from plants such as Sedum sarmentosum[1]. Flavonoids are a broad class of plant secondary metabolites with various reported biological activities. Recent research has indicated that the aglycone, limocitrin, can modulate the MAPK signaling pathway, suggesting its potential role in immunotherapy by increasing the cytotoxicity of natural killer (NK) cells against cancer cells[2]. Accurate quantification of this compound in herbal extracts is crucial for the standardization of herbal products and for further pharmacological studies.

Experimental Protocols

A general workflow for the quantification of this compound in herbal extracts is presented below. This involves sample preparation, followed by analytical determination using either HPLC-DAD or LC-MS/MS.

Caption: Experimental workflow for quantifying this compound.

Protocol 1: Sample Preparation from Herbal Extracts

This protocol outlines the steps for extracting this compound from raw herbal materials.

-

Sample Collection and Pre-processing:

-

Collect fresh plant material and clean it to remove contaminants[3].

-

Dry the plant material using methods such as air-drying, freeze-drying, or oven drying at a low temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds[3].

-

Grind the dried plant material into a fine powder to increase the surface area for efficient extraction[3].

-

-

Solvent Extraction:

-

Weigh approximately 1-2 grams of the powdered herbal material.

-

Choose an appropriate solvent for extraction. Methanol or ethanol (B145695) are commonly used for extracting flavonoids[1][3]. A 70% ethanol solution can also be effective[4].

-

Perform extraction using methods like maceration, sonication, or Soxhlet extraction[3]. For sonication, place the sample in the solvent and sonicate for 30-60 minutes.

-

Repeat the extraction process 2-3 times to ensure complete extraction of the analyte.

-

-

Filtration and Concentration:

-

Filter the extract through a Whatman No. 1 filter paper or a similar grade filter to remove solid plant debris[5].

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C.

-

Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase of the HPLC/LC-MS system) to a final concentration suitable for analysis[3].

-

-

Final Sample Preparation for Analysis:

-

Filter the reconstituted extract through a 0.22 µm or 0.45 µm syringe filter before injecting it into the analytical instrument to prevent clogging of the column.

-

Protocol 2: Quantification by HPLC-DAD

This protocol provides a method for the quantification of this compound using HPLC with a Diode Array Detector (DAD).

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for flavonoid separation.

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Acetonitrile (B52724) or Methanol.

-

A typical gradient could be: 0-40 min, 10-50% B; 40-45 min, 50-90% B; 45-50 min, 90-10% B, followed by a re-equilibration period. The gradient should be optimized based on the specific extract and column.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

DAD Wavelength: Monitor at a wavelength where flavonoids show maximum absorbance, typically between 250-280 nm and 300-400 nm[1]. A wavelength of around 270 nm can be appropriate for the simultaneous analysis of various flavonoids.

-

-

Standard Preparation and Calibration:

-

Prepare a stock solution of a this compound reference standard in methanol.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

-

Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

-

Quantification:

-

Inject the prepared herbal extract samples.

-

Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with the reference standard.

-

Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.

-

Protocol 3: Quantification by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

-

Instrumentation and Conditions:

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and faster analysis times.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., QTOF) equipped with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 or HILIC column (e.g., 50 mm x 2.1 mm, 2.5 µm particle size) can be used[6].

-

Mobile Phase: Similar to HPLC-DAD, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is common.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI in negative ion mode is often more sensitive for flavonoids[1].

-

Multiple Reaction Monitoring (MRM): For a triple quadrupole mass spectrometer, develop an MRM method using a this compound standard. This involves selecting the precursor ion ([M-H]⁻) and a characteristic product ion.

-

Source Parameters: Optimize source parameters such as capillary voltage, gas temperature, and nebulizer pressure for the specific instrument and compound.

-

-

Standard Preparation and Quantification:

-

Prepare calibration standards and a quality control (QC) sample in a matrix that mimics the sample extract to account for matrix effects.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

-

Quantify this compound in the herbal extracts using the calibration curve.

-

Quantitative Data Summary

Currently, there is limited published data on the specific concentration of this compound in various herbal extracts. However, studies on Sedum sarmentosum, a known source of this compound, have reported a total flavonoid content of approximately 1.03%[3]. The table below serves as a template for summarizing quantitative data obtained from the analysis of this compound in different herbal extracts using the protocols described above.

| Herbal Extract Source | Plant Part | Extraction Solvent | Analytical Method | Concentration of this compound (mg/g of dry weight) | Reference |

| Sedum sarmentosum | Aerial parts | 70% Ethanol | HPLC-DAD / LC-MS/MS | To be determined | Experimental Data |

| Citrus species | Peel | Methanol | HPLC-DAD / LC-MS/MS | To be determined | Experimental Data |

| [Other Herbal Source] | [Plant Part] | [Solvent] | HPLC-DAD / LC-MS/MS | To be determined | Experimental Data |

Signaling Pathway

Limocitrin, the aglycone of this compound, has been shown to increase the cytotoxicity of Natural Killer (NK) cells against cancer cells by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it enhances the phosphorylation of ERK, p38, and JNK, leading to increased expression of cytotoxic molecules like granzyme B[2].

Caption: MAPK signaling pathway modulation by Limocitrin in NK cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of total flavonoids in three Sedum crude drugs by UV–Vis spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids from Sedum japonicum subsp. oryzifolium (Crassulaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. umc.edu.dz [umc.edu.dz]

Application Notes and Protocols for Cell-Based Assays to Determine the Anti-inflammatory Effects of Limocitrin 3,7-diglucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Limocitrin 3,7-diglucoside is a flavonoid glycoside found in various citrus species. Flavonoids as a class are well-documented for their potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] Chronic inflammation is a key pathological feature of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.[4][5][6] Therefore, identifying and characterizing novel anti-inflammatory agents like this compound is of significant interest in drug discovery.

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the anti-inflammatory potential of this compound. The protocols detailed herein focus on key inflammatory mediators and signaling pathways, such as nitric oxide (NO), pro-inflammatory cytokines, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[6][7][8]

Experimental Workflow

The general workflow for assessing the anti-inflammatory effects of this compound involves cell culture, induction of an inflammatory response, treatment with the compound, and subsequent measurement of key inflammatory markers.

Key Cell-Based Assays and Protocols

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

Principle: Inflammatory stimuli like lipopolysaccharide (LPS) induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of nitric oxide (NO), a key inflammatory mediator.[9][10] The Griess assay measures nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[11][12] A reduction in nitrite levels in the presence of this compound indicates potential anti-inflammatory activity.

Protocol:

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

This compound

-

LPS (from E. coli)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

Data Presentation:

| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Negative Control | 0 | 1.5 ± 0.2 | N/A |

| Positive Control (LPS) | 0 | 25.8 ± 1.9 | 0 |

| Test Group 1 | 10 | 20.1 ± 1.5 | 22.1 |

| Test Group 2 | 25 | 14.3 ± 1.1 | 44.6 |

| Test Group 3 | 50 | 8.7 ± 0.9 | 66.3 |

| Test Group 4 | 100 | 4.2 ± 0.5 | 83.7 |

Pro-inflammatory Cytokine Production Assays

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are central to the inflammatory response.[13][14] The levels of these cytokines in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or flow cytometry-based methods like intracellular cytokine staining (ICS).[13][14][15][16] A decrease in the production of these cytokines upon treatment with this compound suggests an anti-inflammatory effect.

Protocol (ELISA):

-

Cell Line: RAW 264.7 or human peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Cells and culture reagents as in the NO assay.

-

Commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

-

Procedure:

-

Seed and treat cells with this compound and/or LPS as described in the NO assay protocol.

-

Collect the cell culture supernatant.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection with a secondary antibody-enzyme conjugate and a substrate.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

-

Data Presentation:

| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Negative Control | 0 | 50 ± 8 | 35 ± 5 | 20 ± 4 |

| Positive Control (LPS) | 0 | 2500 ± 150 | 1800 ± 120 | 800 ± 60 |

| Test Group 1 | 25 | 1500 ± 110 | 1100 ± 90 | 500 ± 45 |

| Test Group 2 | 50 | 800 ± 70 | 600 ± 50 | 250 ± 30 |

| Test Group 3 | 100 | 300 ± 40 | 250 ± 30 | 100 ± 15 |

Investigation of NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK signaling pathways are crucial regulators of the expression of pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and IL-1β.[7][8][17] The anti-inflammatory effects of many natural compounds are mediated through the inhibition of these pathways.[2][18] Western blotting can be used to assess the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB), and the MAPKs (p38, ERK1/2, and JNK). Inhibition of the phosphorylation of these proteins by this compound would indicate a mechanism of action involving these pathways.

Protocol (Western Blot):

-

Cell Line: RAW 264.7.

-

Materials:

-

Cells and culture reagents.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running and transfer buffers.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed RAW 264.7 cells in 6-well plates.

-

Pre-treat with this compound for 1 hour, then stimulate with LPS for 30-60 minutes.

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Determine protein concentration using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Data Presentation:

| Treatment Group | This compound (µM) | Relative p-p65/p65 Ratio | Relative p-p38/p38 Ratio |

| Negative Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| Positive Control (LPS) | 0 | 5.2 ± 0.4 | 4.8 ± 0.3 |

| Test Group 1 | 25 | 3.5 ± 0.3 | 3.1 ± 0.2 |

| Test Group 2 | 50 | 2.1 ± 0.2 | 1.9 ± 0.2 |

| Test Group 3 | 100 | 1.2 ± 0.1 | 1.1 ± 0.1 |

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the anti-inflammatory properties of this compound. By quantifying its effects on key inflammatory mediators and elucidating its mechanism of action on critical signaling pathways, researchers can effectively characterize its potential as a novel therapeutic agent for inflammatory diseases. It is recommended to perform a cell viability assay (e.g., MTT or CCK-8) in parallel to ensure that the observed effects are not due to cytotoxicity.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory and Proliferative Properties of Luteolin-7-O-Glucoside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. assaygenie.com [assaygenie.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory activity and mechanism of action of ethanolic leaf extract of Morinda lucida Benth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 14. marinbio.com [marinbio.com]

- 15. Intracellular Cytokine Detection and Activity Assay - Creative BioMart [creativebiomart.net]

- 16. Intracellular Cytokine Staining Assays - Functional Assessment Using Flow Cytometry - KCAS Bio [kcasbio.com]

- 17. Anti-inflammatory potential via the MAPK signaling pathway of Lactobacillus spp. isolated from canine feces - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Chemical Synthesis of Limocitrin 3,7-diglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Limocitrin 3,7-diglucoside is a flavonoid glycoside found in various plant species, including Sedum sarmentosum.[1] Flavonoids and their glycosides are of significant interest in drug development due to their diverse biological activities. Limocitrin, the aglycone of this compound, has been shown to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which are often dysregulated in cancer.[2][3] The glycosylation pattern of flavonoids can significantly impact their solubility, bioavailability, and biological activity.

This document provides a proposed protocol for the chemical synthesis of this compound. Due to the limited availability of published, detailed chemical synthesis routes, this protocol is based on established methods for flavonoid glycosylation. Additionally, this document outlines the known interactions of the aglycone, Limocitrin, with cellular signaling pathways, providing context for the potential therapeutic applications of its glycosides.

Proposed Chemical Synthesis of this compound

The proposed synthesis involves a multi-step process starting from the aglycone, Limocitrin. The key steps include the protection of hydroxyl groups, followed by sequential glycosylation at the 3 and 7 positions, and finally, deprotection to yield the target compound.

Experimental Workflow

Caption: Proposed workflow for the chemical synthesis of this compound.

Experimental Protocols

Step 1: Selective Protection of Limocitrin

-

Objective: To selectively protect the more reactive hydroxyl groups at the 5 and 4' positions to ensure regioselective glycosylation at the 3 and 7 positions.

-

Procedure:

-

Dissolve Limocitrin in anhydrous pyridine.

-

Add a suitable protecting group reagent, such as tert-Butyldimethylsilyl chloride (TBDMSCl), in a stepwise manner at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate (B1210297).

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the product using column chromatography on silica (B1680970) gel.

-

Step 2: Glycosylation at the 3-OH Position

-

Objective: To introduce the first glucose moiety at the 3-hydroxyl group.

-

Procedure:

-

Dissolve the protected Limocitrin in anhydrous dichloromethane (B109758) (DCM).

-

Add acetobromo-α-D-glucose and a suitable catalyst, such as silver(I) oxide or a phase-transfer catalyst.

-

Stir the reaction mixture at room temperature for 24-48 hours in the dark.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the resulting protected Limocitrin 3-monoglucoside by column chromatography.

-

Step 3: Glycosylation at the 7-OH Position

-

Objective: To introduce the second glucose moiety at the 7-hydroxyl group.

-

Procedure:

-

Dissolve the protected Limocitrin 3-monoglucoside in a suitable solvent such as anhydrous acetone.

-

Add acetobromo-α-D-glucose and a mild base, such as potassium carbonate.

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Dry the organic layer, concentrate, and purify the protected this compound by column chromatography.

-

Step 4: Deprotection

-

Objective: To remove all protecting groups to yield the final product.

-

Procedure:

-

Dissolve the fully protected this compound in a mixture of methanol (B129727) and DCM.

-

Add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation) to remove the acetyl groups from the sugar moieties.

-

Stir at room temperature for 2-4 hours.

-

Neutralize the reaction with an acidic resin.

-

Filter and concentrate the solution.

-

Dissolve the residue in tetrahydrofuran (B95107) (THF) and add a deprotecting agent for the silyl (B83357) groups, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

-

Stir at room temperature for 4-6 hours.

-

Quench the reaction and extract the product.

-

Purify the final product, this compound, by preparative High-Performance Liquid Chromatography (HPLC).

-

Quantitative Data (Hypothetical)

| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (HPLC) |

| 1 | Protected Limocitrin | 1.00 | 1.25 | 85 | >95% |

| 2 | Protected Limocitrin 3-monoglucoside | 1.25 | 1.10 | 70 | >95% |

| 3 | Protected this compound | 1.10 | 0.95 | 65 | >90% |

| 4 | This compound | 0.95 | 0.45 | 80 | >98% |

Biological Activity and Signaling Pathways

Limocitrin has been reported to exhibit anticancer properties by modulating critical signaling pathways. The following diagrams illustrate the inhibitory effects of Limocitrin on the PI3K/AKT/mTOR and MAPK pathways.

PI3K/AKT/mTOR Signaling Pathway

Caption: Limocitrin's inhibition of the PI3K/AKT/mTOR pathway.

MAPK/ERK Signaling Pathway

Caption: Limocitrin's modulation of the MAPK/ERK signaling pathway.

The provided protocols offer a viable, albeit hypothetical, route for the chemical synthesis of this compound for research and development purposes. The biological activity of the aglycone, Limocitrin, in key cancer-related signaling pathways highlights the potential of its glycosylated derivatives as therapeutic agents. Further research is warranted to optimize the synthetic route and to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for Developing a Stable Formulation of Limocitrin 3,7-diglucoside for In Vivo Studies

Introduction

Limocitrin 3,7-diglucoside is a flavonoid glycoside isolated from sources such as Sedum sarmentosum.[1][2] Flavonoids, a broad class of plant secondary metabolites, are of significant interest in drug development due to their diverse pharmacological activities. However, their utility in in vivo applications is often hampered by poor physicochemical properties, including low aqueous solubility, chemical instability, and consequently, low bioavailability.[3][4][5] Glycosylation, as seen in this compound, can improve water solubility and stability compared to the aglycone form, but challenges in developing a stable and effective delivery system remain.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop a stable formulation of this compound suitable for in vivo studies. The protocols outlined below describe a systematic approach, from initial characterization to the final formulation, to ensure reliable and reproducible results in preclinical research.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

Solubility Profile

Objective: To determine the solubility of this compound in various physiologically relevant media.

Protocol:

-

Prepare a series of buffers:

-

0.1 N HCl (pH 1.2, simulating gastric fluid)

-

Acetate buffer (pH 4.5)

-

Phosphate buffered saline (PBS, pH 6.8, simulating intestinal fluid)

-

Phosphate buffer (pH 7.4, simulating blood)

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to each buffer in separate sealed vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Presentation:

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Insert Data] |

| Acetate Buffer | 4.5 | 25 | [Insert Data] |

| PBS | 6.8 | 25 | [Insert Data] |

| Phosphate Buffer | 7.4 | 25 | [Insert Data] |